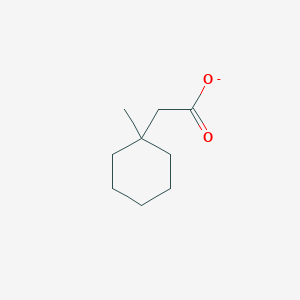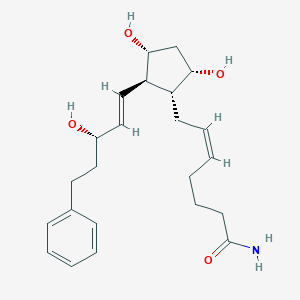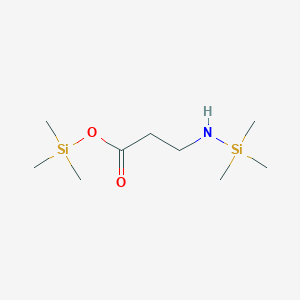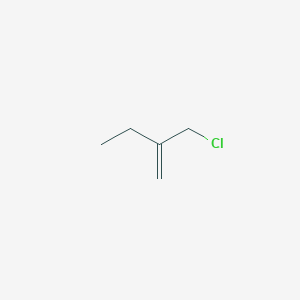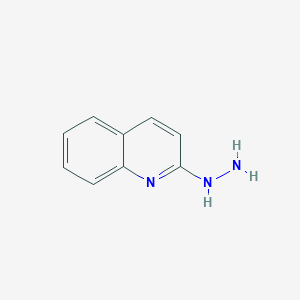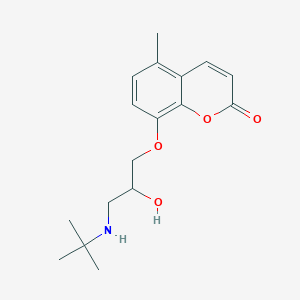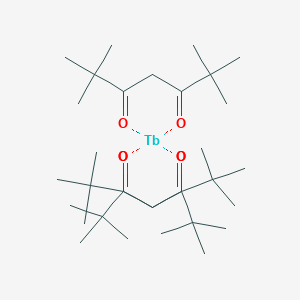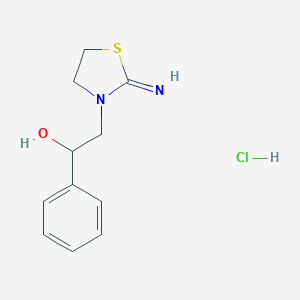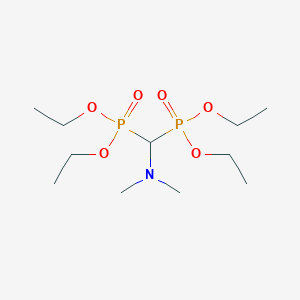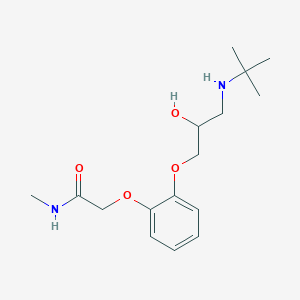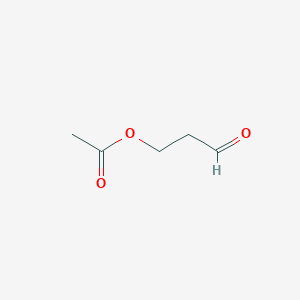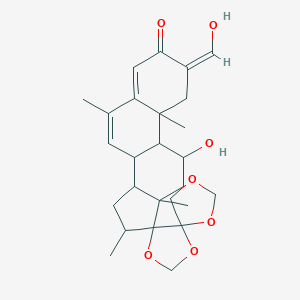
NSC 116339
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 116339 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including biomedical research. This compound is known for its unique properties that make it a valuable tool for investigating various biological processes. In
Mécanisme D'action
NSC 116339 works by inhibiting the activity of certain enzymes, including cyclin-dependent kinase 7 (CDK7) and CDK9. These enzymes play a crucial role in the regulation of gene expression and are involved in various biological processes, including cell cycle progression and transcription. By inhibiting the activity of these enzymes, NSC 116339 can disrupt these processes, leading to the inhibition of cell growth and proliferation.
Effets Biochimiques Et Physiologiques
NSC 116339 has been found to have various biochemical and physiological effects. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to reduce the expression of certain genes involved in cancer cell growth and proliferation. In neuroscience research, NSC 116339 has been found to protect neurons from damage caused by oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of NSC 116339 is its ability to selectively inhibit the activity of certain enzymes, making it a valuable tool for investigating various biological processes. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of NSC 116339 is its potential toxicity, which can limit its use in certain experiments. Additionally, this compound has not been extensively studied in vivo, which can limit its potential applications in certain research fields.
Orientations Futures
There are several future directions for the use of NSC 116339 in scientific research. One potential application is in the development of novel cancer therapies. This compound has shown promising results in inhibiting the growth of cancer cells, and further research could lead to the development of new cancer treatments. Additionally, NSC 116339 could be used in the development of new drugs for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the potential applications of NSC 116339 in these and other research fields.
Conclusion:
NSC 116339 is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including cancer research and neuroscience. This compound has been found to selectively inhibit the activity of certain enzymes, making it a valuable tool for investigating various biological processes. While there are limitations to its use in certain experiments, NSC 116339 has shown promising results in various research fields, and further research could lead to the development of new treatments for cancer and neurodegenerative diseases.
Méthodes De Synthèse
NSC 116339 is a synthetic compound that can be prepared through a multistep synthetic route. The synthesis of this compound involves the reaction of 2,4-dichloro-5-nitropyrimidine with 4-chloro-3-nitrobenzotrifluoride in the presence of a base such as potassium carbonate. The resulting product is then reduced using a reducing agent such as sodium borohydride to obtain NSC 116339.
Applications De Recherche Scientifique
NSC 116339 has been extensively studied for its potential applications in various scientific research fields. This compound has been found to inhibit the activity of certain enzymes, making it a valuable tool for investigating various biological processes. NSC 116339 has been used in cancer research, where it has been found to inhibit the growth of cancer cells. It has also been used in neuroscience research to investigate the role of certain enzymes in the development of neurodegenerative diseases.
Propriétés
Numéro CAS |
5059-58-5 |
|---|---|
Nom du produit |
NSC 116339 |
Formule moléculaire |
C26H34O7 |
Poids moléculaire |
458.5 g/mol |
InChI |
InChI=1S/C26H34O7/c1-14-5-17-19-6-15(2)26(25(32-13-33-26)11-30-12-31-25)24(19,4)9-21(29)22(17)23(3)8-16(10-27)20(28)7-18(14)23/h5,7,10,15,17,19,21-22,27,29H,6,8-9,11-13H2,1-4H3/b16-10- |
Clé InChI |
WKLPTHVGGWUGJV-YBEGLDIGSA-N |
SMILES isomérique |
CC1CC2C3C=C(C4=CC(=O)/C(=C\O)/CC4(C3C(CC2(C15C6(COCO6)OCO5)C)O)C)C |
SMILES |
CC1CC2C3C=C(C4=CC(=O)C(=CO)CC4(C3C(CC2(C15C6(COCO6)OCO5)C)O)C)C |
SMILES canonique |
CC1CC2C3C=C(C4=CC(=O)C(=CO)CC4(C3C(CC2(C15C6(COCO6)OCO5)C)O)C)C |
Autres numéros CAS |
5059-58-5 |
Synonymes |
Dispiro[17H-cyclopenta[a]phenanthrene-17,4’-[1,3]dioxolane-5’,4’’-[1,3]dioxolane], pregna-4,6-dien-3-one deriv.; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Hydroxy-5-[[(1-methyl-3-phenylpropyl)amino]acetyl]benzamide](/img/structure/B107632.png)
